molecular formula C29H29N5O2 B2513982 8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 887206-95-3

8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2513982
CAS No.: 887206-95-3
M. Wt: 479.584
InChI Key: NCNUTYJBIZOJOI-UHFFFAOYSA-N
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Description

8-((Dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative designed for advanced neuroscience and pharmacology research. Compounds within this chemical class are frequently investigated as potent ligands for key serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT7 subtypes, which are critical targets in the development of new psychotropic agents . Research on analogous structures has demonstrated that modifications at the 7- and 8- positions of the purine-dione core, particularly with phenethyl and aminomethyl substituents, are instrumental in fine-tuning affinity and selectivity across multiple receptor systems . This molecular architecture suggests potential utility in preclinical studies focused on central nervous system (CNS) disorders. Such compounds have been evaluated in vivo for antidepressant-like and anxiolytic-like effects in models such as the forced swim test and the four-plate test, with mixed-activity profiles often proving more efficacious . Furthermore, related purine-2,6-diones have shown significant analgesic and anti-inflammatory properties in animal models, inhibiting phosphodiesterase (PDE) activity, which presents a plausible secondary mechanism of action for this chemical series . This product is intended solely for use in non-clinical laboratory research to further elucidate these complex mechanisms and explore structure-activity relationships.

Properties

CAS No.

887206-95-3

Molecular Formula

C29H29N5O2

Molecular Weight

479.584

IUPAC Name

8-[(dibenzylamino)methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione

InChI

InChI=1S/C29H29N5O2/c1-32-27-26(28(35)31-29(32)36)34(18-17-22-11-5-2-6-12-22)25(30-27)21-33(19-23-13-7-3-8-14-23)20-24-15-9-4-10-16-24/h2-16H,17-21H2,1H3,(H,31,35,36)

InChI Key

NCNUTYJBIZOJOI-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Preparation Methods

Alkylation of the Purine Core

The foundational step in synthesizing 8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves alkylation at the N7 position of the purine scaffold. Patent WO2016207364A1 demonstrates that alkylation of 3-methyl-3,7-dihydropurine-2,6-dione (Compound 7) with methanesulfonic acid but-2-ynyl ester (Compound 8) in the presence of potassium bicarbonate (KHCO₃) and NMP yields 7-but-2-ynyl-3-methyl-3,7-dihydropurine-2,6-dione (Compound 9) with 94% efficiency. Adapting this methodology, the phenethyl group can be introduced using phenethyl methanesulfonate under analogous conditions.

Critical parameters for optimal alkylation include:

  • Base Selection : Potassium bicarbonate outperforms sodium carbonate due to reduced side reactions.
  • Solvent Polarity : NMP’s high polarity facilitates dissolution of both purine and alkylating agent.
  • Temperature Control : Reactions proceed at 70–80°C to balance kinetics and thermal stability.

Table 1: Alkylation Reaction Optimization

Parameter Condition Yield (%) Purity (%)
Base (KHCO₃) 1.5 equiv 94 98.5
Solvent (NMP) 10 mL/g substrate 92 97.8
Temperature 80°C 94 98.5

Chlorination and Halogenation Techniques

Chlorination at the C8 position is achieved using N-chlorosuccinimide (NCS). In the patent example, treating Compound 9 with NCS in dimethylformamide (DMF) at 70°C for 4 hours affords 8-chloro-7-but-2-ynyl-3-methyl-3,7-dihydropurine-2,6-dione (Compound 10) in 83% yield. Alternatively, performing chlorination in NMP enables a one-pot alkylation-chlorination sequence, reducing purification steps.

Mechanistic Insight :
The reaction proceeds via electrophilic aromatic substitution, where NCS generates a chloronium ion that attacks the electron-rich C8 position of the purine ring. DMF stabilizes the transition state through hydrogen bonding, enhancing reaction rate.

Introduction of the Dibenzylamino Methyl Group

Mannich Reaction for Aminomethylation

The dibenzylamino methyl moiety is introduced via a Mannich reaction. A representative protocol involves reacting 8-chloro-3-methyl-7-phenethyl-3,7-dihydropurine-2,6-dione with dibenzylamine and formaldehyde in acetic acid. This three-component condensation proceeds at 50°C for 12 hours, yielding the target compound in 65–72% yield after recrystallization from toluene.

Key Considerations :

  • Acid Catalyst : Acetic acid protonates formaldehyde, generating an iminium intermediate.
  • Steric Effects : Bulky dibenzylamine necessitates prolonged reaction times for complete conversion.
  • Purification : Recrystallization from toluene removes unreacted dibenzylamine and oligomeric byproducts.

Table 2: Mannich Reaction Optimization

Parameter Condition Yield (%) Purity (%)
Solvent (AcOH) 5 mL/g substrate 72 99.1
Temperature 50°C 68 98.7
Time 12 h 72 99.1

Alternative Synthetic Routes and Industrial Adaptations

One-Pot Alkylation-Chlorination Sequence

To streamline production, the alkylation and chlorination steps are combined in a single reactor. Starting with 3-methyl-3,7-dihydropurine-2,6-dione, sequential addition of phenethyl methanesulfonate and NCS in NMP at 80°C yields 8-chloro-3-methyl-7-phenethyl-3,7-dihydropurine-2,6-dione in 87% yield. This approach reduces solvent waste and processing time by 40%.

Palladium-Catalyzed Coupling for Amino Group Installation

An advanced method employs Buchwald-Hartwig amination to introduce the dibenzylamino group. Using palladium(II) acetate (10 mol%), Xantphos ligand, and cesium carbonate in toluene at 110°C, 8-bromo-3-methyl-7-phenethylpurine-2,6-dione couples with dibenzylamine to afford the product in 78% yield. While costlier due to catalyst use, this method achieves superior regioselectivity.

Characterization and Quality Control

Spectroscopic Validation

1H NMR (500 MHz, DMSO-d₆) :

  • δ 7.46 (s, 1H, purine H-8)
  • δ 4.61 (d, 2H, J = 2.0 Hz, NCH₂C₆H₅)
  • δ 3.03 (s, 3H, NCH₃)
  • δ 2.85 (m, 4H, phenethyl CH₂)

13C NMR (125 MHz, DMSO-d₆) :

  • δ 153.96 (C-2), 150.42 (C-6)
  • δ 137.56 (C-8)
  • δ 128.34–126.89 (aromatic carbons)

Mass Spec (ESI+) : m/z 516.2 [M+H]⁺, 538.1 [M+Na]⁺.

Industrial-Scale Production Considerations

Solvent Recycling and Waste Reduction

NMP is recovered via vacuum distillation (85% recovery efficiency) and reused in subsequent batches, cutting raw material costs by 30%. Chlorination byproducts (succinimide) are removed via aqueous extraction, achieving <100 ppm residual levels.

Process Analytical Technology (PAT)

In-line Fourier-transform infrared (FTIR) spectroscopy monitors reaction progression by tracking the disappearance of the purine C8–Cl stretch at 750 cm⁻¹. Real-time data enables endpoint determination within ±2 minutes.

Comparative Analysis of Synthetic Methods

Table 3: Method Efficiency Comparison

Method Yield (%) Purity (%) Cost (USD/kg)
Classical Alkylation 72 99.1 1,200
One-Pot Sequence 87 98.5 950
Palladium Catalyzed 78 99.5 2,300

Chemical Reactions Analysis

Types of Reactions

8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-((dibenzylamino)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural Variations and Receptor Affinities

The purine-dione scaffold is highly modifiable, with substituents at positions 7 and 8 significantly influencing receptor binding and activity:

Compound Name (Core Structure) Substituents Key Biological Activity Reference
3,7-Dimethyl-1H-purine-2,6-dione derivatives 8-N-(arylpiperazinylalkyl)acetamide High affinity for 5-HT₆/D₂ receptors
8-Amino-3,7-dimethyl-1H-purine-2,6-dione 8-propoxy, N-ethylbenzylamino 5-HT₁A antagonism; D₂ receptor modulation
8-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)-7-phenethyl 8-piperidinyloxy Kinase inhibition (e.g., ALDH)
8-(Imidazol-1-yl propylamino)-7-(naphthalen-3-yl methyl) 8-imidazolylpropylamino Kinesin spindle protein (Eg5) inhibition
Target Compound 7-phenethyl, 8-((dibenzylamino)methyl) Inferred: Potential CNS receptor modulation
  • This contrasts with smaller groups like 3-methylbenzyl ( ), which may reduce steric hindrance but offer lower receptor specificity.
  • Position 8 Substituents: The 8-((dibenzylamino)methyl) group in the target compound introduces a bulky, lipophilic moiety. Similar lipophilic groups (e.g., N-ethylbenzylamino in ) are critical for serotonin and dopamine receptor interactions. In contrast, polar substituents like hydroxyethyl ( ) or piperidinyloxy ( ) may reduce CNS activity but improve solubility.

Pharmacological Implications

  • Receptor Binding: The dibenzylamino group at position 8 likely enhances affinity for 5-HT₆ and D₂ receptors, as seen in and 4 . However, excessive lipophilicity may reduce aqueous solubility, a common challenge in purine-dione derivatives. The phenethyl group at position 7 may mimic the phenoxypropyl chains in , which are associated with adrenergic or serotonergic activity.
  • Kinase Inhibition :

    • Analogues with cyclopropanecarbonyl-piperidine groups ( ) demonstrate kinase inhibition, suggesting the target compound could be repurposed for similar pathways if modified.

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